molecular formula C21H27N3O6S B4174712 3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B4174712
M. Wt: 449.5 g/mol
InChI Key: JZCVJZCEFMJZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology and medicine. This compound is commonly referred to as TMB-4 and is known for its ability to act as a potent inhibitor of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of TMB-4 involves its ability to bind to specific enzymes and receptors in the body, thereby inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, including the suppression of tumor growth, the reduction of inflammation, and the improvement of cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TMB-4 are wide-ranging and depend on the specific enzymes and receptors that are targeted by the compound. Some of the most notable effects include the inhibition of angiogenesis, which is the process by which new blood vessels are formed, and the suppression of cell proliferation, which can help to slow the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TMB-4 in lab experiments is its ability to selectively target specific enzymes and receptors, which can help to minimize unwanted side effects. However, the use of TMB-4 in lab experiments may also be limited by its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several potential future directions for research involving TMB-4, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the evaluation of its efficacy in clinical trials. Additionally, further research is needed to better understand the long-term effects of TMB-4 on the body and to identify any potential risks or limitations associated with its use.
In conclusion, TMB-4 is a promising compound that has the potential to be used in a variety of scientific research applications, particularly in the field of pharmacology and medicine. While there are still many questions to be answered and challenges to be overcome, the continued study of TMB-4 is likely to lead to new insights and discoveries that could have a significant impact on human health and well-being.

Scientific Research Applications

TMB-4 has been extensively studied for its potential applications in the field of pharmacology and medicine. One of the most promising areas of research involves the use of TMB-4 as an inhibitor of certain enzymes and receptors that are involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(25)22-16-7-5-6-8-17(16)23-9-11-24(12-10-23)31(4,26)27/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCVJZCEFMJZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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